molecular formula C21H23N2O3+ B13778588 Oxayohimbanium, 3,4,16,17-tetradehydro-16-(methoxycarbonyl)-19-methyl-, (19alpha)- CAS No. 85611-00-3

Oxayohimbanium, 3,4,16,17-tetradehydro-16-(methoxycarbonyl)-19-methyl-, (19alpha)-

Cat. No.: B13778588
CAS No.: 85611-00-3
M. Wt: 351.4 g/mol
InChI Key: LDBUTIGYGAHLRI-VBNZEHGJSA-O
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Description

Oxayohimbanium, 3,4,16,17-tetradehydro-16-(methoxycarbonyl)-19-methyl-, (19alpha)- is a complex indole alkaloid derivative within the yohimbine family. Its molecular formula is C₂₁H₂₁N₂O₃⁺ (as the perchlorate salt, per ), and its structure features a tetracyclic indolo[2,3-a]pyrano[3,4-g]quinolizine core with key substitutions:

  • A methoxycarbonyl group (-COOCH₃) at position 14.
  • A methyl group (-CH₃) at position 19 in the α-configuration.
  • Double bonds at positions 3,4 and 16,17, conferring rigidity to the structure .

This compound is registered under CAS 15049-85-1 and is structurally related to ajmalicine (δ-yohimbine), a known antihypertensive and cerebrovascular agent . Its synthesis typically involves rearrangement reactions of indole precursors, as seen in .

Properties

CAS No.

85611-00-3

Molecular Formula

C21H23N2O3+

Molecular Weight

351.4 g/mol

IUPAC Name

methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,18-hexaene-19-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16H,7-10H2,1-2H3/p+1/t12-,15-,16+/m0/s1

InChI Key

LDBUTIGYGAHLRI-VBNZEHGJSA-O

Isomeric SMILES

C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(CC3)C5=CC=CC=C5N4

Canonical SMILES

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(CC3)C5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Natural Extraction

  • Source Plants: Traditionally extracted from Alstonia scholaris and Rauvolfia species.
  • Extraction Process:
    • Plant material is dried and powdered.
    • Alkaloids are extracted using acid-base extraction techniques with solvents such as methanol or ethanol.
    • The crude extract undergoes chromatographic purification (e.g., column chromatography, HPLC) to isolate the pure alkaloid.
  • Yield: Typically low due to the complex matrix and low natural abundance.

Synthetic Routes

  • Chemical Synthesis:

    • Complex multistep organic synthesis involving construction of the indole and oxayohimbanium core.
    • Key steps include cyclization, methoxycarbonylation, and controlled dehydrogenation at specific positions (3,4,16,17).
    • Use of reagents such as oxidizing agents (potassium permanganate, chromium trioxide) for selective oxidation, and reducing agents (lithium aluminum hydride, sodium borohydride) for reductions.
    • Alkylation and substitution reactions introduce the methyl and methoxycarbonyl groups at the 16 and 19 positions.
  • Advantages: Enables structural modification for analog development.

  • Challenges: Complexity and low overall yield due to stereochemical control and multiple reactive sites.

Biotechnological Production

  • Genetically Engineered Yeast Cells:

    • Genes encoding biosynthetic enzymes from Alstonia or Rauvolfia species are expressed in yeast.
    • Enzymatic cascade reactions convert precursor molecules into Oxayohimbanium.
    • This method is cost-effective, scalable, and allows for genetic manipulation to optimize yield.
  • Industrial Application:

    • Uses simple growth media.
    • Reduces reliance on plant extraction and chemical synthesis.
    • Facilitates sustainable production.

Reaction Conditions and Chemical Analysis

Reaction Type Reagents/Conditions Purpose Outcome
Oxidation Potassium permanganate, chromium trioxide Introduce double bonds at 3,4 and 16,17 positions Formation of tetradehydro structure
Reduction Lithium aluminum hydride, sodium borohydride Reduce intermediates or side products Stabilization of intermediate structures
Substitution Alkyl halides, methylating agents Introduce methyl and methoxycarbonyl groups Functionalization at C16 and C19
Cyclization Acid catalysis or enzymatic Formation of oxayohimbanium core Ring closure and stereochemical configuration

Analytical Characterization

  • NMR Spectroscopy: Used to confirm the stereochemistry and substitution pattern; solvent suppression and variable temperature NMR improve spectral resolution.
  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern.
  • Chromatography: HPLC and preparative TLC used for purity assessment.
  • Molecular Dynamics Studies: Provide insight into binding and stability relevant to pharmacological activity.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations References
Natural Extraction Acid-base extraction from Alstonia and Rauvolfia plants Traditional, direct source Low yield, plant dependency
Chemical Synthesis Multistep organic synthesis with oxidation, reduction, substitution Enables analog synthesis Complex, low yield, stereochemical challenges
Biotechnological Production Genetically engineered yeast expressing biosynthetic genes Scalable, cost-effective, sustainable Requires genetic engineering expertise

Research Findings Relevant to Preparation

  • The enzymatic biosynthesis pathway involves multiple oxidations and methylations, which have been successfully replicated in yeast cells, enabling industrial-scale production.
  • Chemical synthesis routes have been optimized to improve stereoselectivity and functional group compatibility, although still limited by complexity.
  • Extraction methods remain important for initial compound isolation and standardization of biotechnological processes.

Chemical Reactions Analysis

Oxayohimbanium, 3,4,16,17-tetradehydro-16-(methoxycarbonyl)-19-methyl-, (19alpha)- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Oxayohimbanium, 3,4,16,17-tetradehydro-16-(methoxycarbonyl)-19-methyl-, (19alpha)- has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Oxayohimbanium, 3,4,16,17-tetradehydro-16-(methoxycarbonyl)-19-methyl-, (19alpha)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Serpentine differs by additional unsaturation (hexadehydro), increasing rigidity but reducing solubility .
  • Isoreserpiline introduces dimethoxy groups at positions 10 and 11, which may enhance CNS penetration .

Physicochemical Properties

Property Target Compound Ajmalicine Serpentine Isoreserpiline
Melting Point 200–201°C (decomp.) 252–254°C Not reported 198–200°C
Solubility Soluble in polar aprotic solvents (e.g., DMSO) Poor in water; soluble in ethanol Low solubility in organic solvents Moderate in chloroform
Density 1.36 g/cm³ 1.28 g/cm³ Not reported 1.32 g/cm³

Spectroscopic Data :

  • IR (Target Compound) : Strong carbonyl stretch at 1740 cm⁻¹ (methoxycarbonyl), aromatic C-H bends at 750 cm⁻¹ .
  • ¹H NMR (Ajmalicine) : Distinct singlet at δ 3.68 ppm for 19α-methyl .

Biological Activity

Oxayohimbanium, a complex alkaloid compound, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, particularly focusing on its antiviral and antifungal effects, as well as its potential applications in cancer treatment. The information is synthesized from various research studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of Oxayohimbanium can be represented as follows:

  • Molecular Formula : C21H24N2O3
  • Molecular Weight : 352.43 g/mol

Antiviral Activity

Recent studies have highlighted the antiviral potential of Oxayohimbanium derivatives against various viruses, notably the Tobacco Mosaic Virus (TMV). The biological activity is influenced by the structural modifications of the compound. In particular, certain derivatives demonstrated moderate to excellent antiviral activities at concentrations around 500 μg/mL.

Key Findings :

  • Compounds such as 6n and 6p exhibited superior antiviral effects compared to ribavirin and apigenin.
  • Molecular docking studies revealed that these compounds could interact with TMV coat proteins, inhibiting virus assembly effectively.

Antifungal Activity

In addition to its antiviral properties, Oxayohimbanium has shown significant antifungal activity against a range of plant pathogens. The efficacy was evaluated through fungicidal growth rate assays.

Table 1: Antifungal Activity of Oxayohimbanium Derivatives

CompoundPathogenInhibition Rate (%)
6aPhysalospora piricola80
6hSclerotinia sclerotiorum91
6kBotrytis cinerea70

These results indicate that several derivatives possess broad-spectrum fungicidal activities, making them potential candidates for new agricultural fungicides.

Study on Antiviral Mechanism

A detailed study conducted by researchers utilized molecular docking techniques to elucidate the interaction between Oxayohimbanium derivatives and viral proteins. The results indicated that specific substitutions on the oxazine ring significantly enhanced anti-TMV activity.

  • Mechanism of Action : The binding affinity between the compounds and viral proteins was assessed using AutoDock Vina software. The study concluded that hydrogen bonding played a crucial role in stabilizing the complex formed between the compound and TMV coat proteins.

Anticancer Potential

Emerging evidence suggests that Oxayohimbanium may also exhibit anticancer properties. In vitro studies have shown selective cytotoxicity towards cancer cell lines while sparing normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μg/mL)
HeLa226
A549242.52

These findings indicate that Oxayohimbanium could be further explored as a potential therapeutic agent in oncology.

Q & A

Basic: What are the critical analytical techniques for confirming the stereochemical configuration of this compound?

Methodological Answer:
The compound’s stereochemistry (e.g., 19α configuration) requires validation via high-resolution NMR (¹H, ¹³C, and 2D techniques like COSY and NOESY) to assign proton coupling patterns and spatial proximities. X-ray crystallography is definitive for resolving ambiguities, particularly for the fused indoloquinolizine ring system . Mass spectrometry (HRMS) confirms molecular weight alignment with theoretical values (e.g., C₂₅H₂₆N₂O₉, MW 498.48 ). Discrepancies in reported molecular weights (e.g., salt forms in ) necessitate ion-specific MS/MS or elemental analysis to distinguish protonated vs. salt-adducted species .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for 16,17-didehydro bond formation?

Methodological Answer:
Density Functional Theory (DFT) simulations can model transition states during dehydrogenation or methoxycarbonylation steps. For example, the 16,17-didehydro bond likely arises via elimination reactions (e.g., acid-catalyzed dehydration). Conflicting hypotheses (e.g., radical vs. ionic pathways) are testable by comparing activation energies of proposed intermediates. Molecular dynamics can also simulate solvent effects (e.g., polar aprotic solvents stabilizing ionic intermediates) . Experimental validation requires isotopic labeling (²H or ¹³C) to track hydrogen migration during dehydrogenation .

Basic: What strategies optimize the isolation of this compound from complex alkaloid mixtures?

Methodological Answer:
Chromatographic separation using reverse-phase HPLC (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA) resolves co-eluting indole alkaloids. Preparative TLC with iodine staining identifies fractions, while LC-MS monitors purity. Countercurrent chromatography (CCC) is effective for large-scale isolation due to its high resolution for polar, polycyclic alkaloids . notes tartaric acid salt formation as a purification strategy, leveraging differential solubility of diastereomeric salts .

Advanced: How do pH and redox conditions influence the stability of the 3,4,16,17-tetradehydro scaffold?

Methodological Answer:
The conjugated double bonds in the tetradehydro system are redox-sensitive. Cyclic voltammetry identifies oxidation potentials (e.g., quinone formation at >0.8 V vs. Ag/AgCl). Stability under physiological pH (5–7.4) is testable via accelerated degradation studies (40°C, 75% RH) with UPLC monitoring. Conflicting data on hydrolytic susceptibility (e.g., methoxycarbonyl group in vs. ) may arise from steric shielding by the 19-methyl group. Redox titration with ascorbic acid or Fe²⁺ quantifies reactive sites .

Basic: What spectroscopic signatures distinguish this compound from structurally related alkaloids like ajmalicine?

Methodological Answer:
Key differences include:

  • IR : A strong carbonyl stretch (~1740 cm⁻¹) for the methoxycarbonyl group absent in ajmalicine .
  • ¹H NMR : Upfield shifts for H-19 (δ 1.2–1.5 ppm) due to 19α-methyl vs. ajmalicine’s H-19β .
  • MS/MS : Fragmentation at m/z 352 (loss of C₄H₆O₂ from the methoxycarbonyl group) vs. ajmalicine’s m/z 310 .

Advanced: How can in silico docking predict interactions with biological targets like adrenergic receptors?

Methodological Answer:
Molecular docking (AutoDock Vina or Schrödinger) models ligand-receptor binding using the compound’s 3D structure (from crystallography or DFT optimization). The indoloquinolizine core may occupy the orthosteric site of α₂-adrenergic receptors, with the methoxycarbonyl group forming hydrogen bonds to Ser200 or Lys352. Conflicting binding affinities (e.g., vs. yohimbine) are resolvable by free-energy perturbation (FEP) calculations. MD simulations (>100 ns) assess stability of the ligand-receptor complex .

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